Tipifarnib

Vue d'ensemble

Description

Le tipifarnib est un inhibiteur puissant et sélectif de la farnésyltransférase. Les inhibiteurs de la farnésyltransférase bloquent l'activité de l'enzyme farnésyltransférase en inhibant la prénylation du motif de queue CAAX, ce qui empêche finalement le Ras de se lier à la membrane, le rendant inactif . Ce composé a été étudié pour son potentiel dans le traitement de divers cancers, notamment le carcinome épidermoïde de la tête et du cou, le lymphome à cellules T périphériques, les syndromes myélodysplasiques et la leucémie myélomonocytaire chronique .

Applications De Recherche Scientifique

Tipifarnib has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study farnesyltransferase enzyme activity and prenylation processes.

Biology: Investigated for its effects on cellular signaling pathways, particularly those involving Ras proteins.

Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research.

Mécanisme D'action

Target of Action

Tipifarnib is a potent and highly selective inhibitor of the enzyme farnesyltransferase (FTase) . This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras family of proteins . Among the Ras isoforms, HRAS is exclusively dependent upon farnesylation , making it a primary target of this compound .

Mode of Action

This compound acts by inhibiting the farnesylation of key regulatory proteins . Farnesylation is a process where FTase transfers a farnesyl group from farnesyl pyrophosphate to the pre-Ras protein . This modification is necessary for attaching Ras to the cell membrane, which is crucial for the transfer of signals from membrane receptors . By inhibiting this process, this compound prevents the proper functioning of the Ras protein, which is commonly abnormally active in cancer .

Biochemical Pathways

The inhibition of farnesylation by this compound affects several biochemical pathways. It suppresses the growth of human pancreatic adenocarcinoma cell lines, which is associated with modulation in the phosphorylation levels of signal transducers and activators of transcription 3 (STAT3) and extracellular signal-regulated kinases (ERK) . Furthermore, this compound inhibits the production of CXCL12, a chemokine essential for T-cell homing to lymphoid organs and bone marrow .

Pharmacokinetics

This compound is administered orally . The absorption rate from the solution is faster than from the solid forms . While the systemic clearance is more rapid in healthy subjects, the extent of absorption and the steady-state volume of distribution are comparable in cancer patients and healthy subjects . In urine, this compound is mainly present as its glucuronide, whereas in fecal extracts, loss of the methyl-imidazole group represents the major metabolic pathway . Approximately 15% of this compound and its metabolites are excreted in urine, whereas approximately 80% is excreted in feces .

Result of Action

This compound has shown promising results in clinical trials. It has been found to induce disease stabilization in patients with advanced multiple myeloma . In a Phase 2 study, this compound treatment induced tumor stasis or regression in all six HRAS-mutant xenografts tested . The treatment resulted in the reduction of MAPK pathway signaling, inhibition of proliferation, induction of apoptosis, and robust abrogation of neovascularization .

Action Environment

The efficacy of this compound can be influenced by the genetic environment of the cancer cells. For instance, HRAS-mutant tumors might be more susceptible to this compound-mediated inhibition of FTase . Additionally, high levels of CXCL12 expression, which is also a negative prognostic factor, have been associated with the effectiveness of this compound .

Analyse Biochimique

Biochemical Properties

Tipifarnib interacts with the enzyme farnesyltransferase, inhibiting its activity . This interaction disrupts the farnesylation of proteins, including the RAS isoforms . Among these, HRAS is exclusively dependent upon farnesylation, making HRAS-mutant tumors potentially susceptible to this compound-mediated inhibition of FTase .

Cellular Effects

This compound has been shown to inhibit the proliferation, survival, and spheroid formation of HRAS-mutant cells . In vivo, this compound treatment induced tumor stasis or regression in all six HRAS-mutant xenografts tested . The drug treatment resulted in the reduction of MAPK pathway signaling, inhibition of proliferation, induction of apoptosis, and robust abrogation of neovascularization .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme farnesyltransferase . This inhibition disrupts the posttranslational farnesylation of proteins, including HRAS . Without farnesylation, HRAS cannot localize to the cell membrane, disrupting its signaling function .

Metabolic Pathways

This compound is involved in the RAS signaling pathway by inhibiting the enzyme farnesyltransferase . This disruption affects the posttranslational modification of proteins, including HRAS, which is crucial for their function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du tipifarnib implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau quinoléine, l'introduction des groupes chlorophényle et le couplage final avec le dérivé imidazole. Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes, telles que l'hydrure de sodium, et de solvants organiques comme le diméthylformamide (DMF) et le dichlorométhane (DCM).

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent la chromatographie liquide haute performance (HPLC) pour la purification. L'utilisation de réacteurs automatisés et de la chimie à flux continu peut améliorer l'efficacité et la capacité du processus de production.

Analyse Des Réactions Chimiques

Types de réactions

Le tipifarnib subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau quinoléine.

Substitution : Des réactions de substitution halogénée peuvent se produire sur les groupes chlorophényle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome en présence de catalyseurs.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements supplémentaires.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier l'activité de l'enzyme farnésyltransférase et les processus de prénylation.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire, en particulier celles impliquant les protéines Ras.

Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et comme composé de référence dans la recherche pharmaceutique.

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'enzyme farnésyltransférase, qui est responsable de la prénylation du motif de queue CAAX sur des protéines comme le Ras. En empêchant cette modification, le this compound perturbe la localisation et la fonction des protéines Ras, qui sont essentielles à la croissance et à la survie cellulaires. Cette inhibition conduit à la suppression de la prolifération des cellules cancéreuses et induit l'apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires

Lonafarnib : Un autre inhibiteur de la farnésyltransférase avec des mécanismes similaires mais des applications cliniques différentes.

BMS-214662 : Un inhibiteur de la farnésyltransférase avec une structure chimique distincte et un potentiel thérapeutique.

R115777 : Un ancien nom du tipifarnib, soulignant son histoire de développement.

Unicité

Le this compound se distingue par sa forte sélectivité et sa puissance en tant qu'inhibiteur de la farnésyltransférase. Sa structure chimique unique permet une inhibition efficace de l'enzyme, ce qui en fait un composé précieux dans la recherche et la thérapie du cancer .

Propriétés

IUPAC Name |

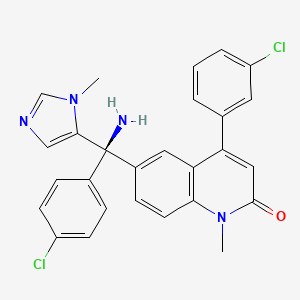

6-[(R)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJCIYEEKOWNM-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1[C@@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041140 | |

| Record name | Tipifarnib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The farnesyltransferase inhibitors (FTIs) are a class of experimental cancer drugs that target protein farnesyltransferase with the downstream effect of preventing the proper functioning of the Ras protein, which is commonly abnormally active in cancer. After translation, RAS goes through four steps of modification: isoprenylation, proteolysis, methylation and palmitoylation. Isoprenylation involves the enzyme farnesyltransferase (FTase) transferring a farnesyl group from farnesyl pyrophosphate (FPP) to the pre-RAS protein. Also, a related enzyme geranylgeranyltransferase I (GGTase I) has the ability to transfer a geranylgeranyl group to K and N-RAS. Farnesyl is necessary to attach RAS to the cell membrane. Without attachment to the cell membrane, RAS is not able to transfer signals from membrane receptors (Reuter et al., 2000). | |

| Record name | Tipifarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

192185-72-1 | |

| Record name | Tipifarnib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192185-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tipifarnib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192185721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tipifarnib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tipifarnib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tipifarnib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIPIFARNIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAT637500A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.